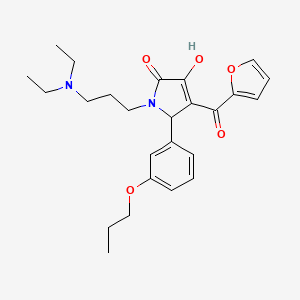

![molecular formula C14H16FNO2 B2804871 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097889-50-2](/img/structure/B2804871.png)

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes .

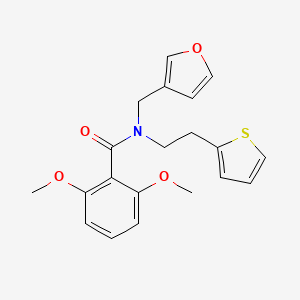

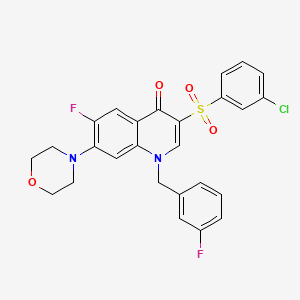

Molecular Structure Analysis

The compound contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. It also has an amide group, which consists of a carbonyl group (C=O) and an amine group (NH2). The 3-fluoro- and N-[(1-hydroxycyclohex-2-en-1-yl)methyl]- substituents indicate that a fluorine atom and a hydroxycyclohexenylmethyl group are attached to the benzene ring .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The exact reactions this compound can undergo would depend on the specific substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, benzamides are typically solid at room temperature and have higher boiling points than their corresponding carboxylic acids due to the presence of the amide group .Scientific Research Applications

Synthesis and Characterization

Fluorinated benzamides, such as those mentioned, are of interest in synthetic chemistry for their unique reactivity and potential applications. Studies have focused on the synthesis and structural characterization of these compounds, utilizing techniques like X-ray crystallography and NMR spectroscopy to understand their molecular configurations and reactivity patterns. For instance, the synthesis, characterization, and X-ray crystal structure analysis of fluorinated benzamide analogs offer insights into their crystalline structures and potential as precursors in heterocyclic synthesis (Deng et al., 2014).

Biological Activity

Some fluorinated benzamides have been explored for their biological activities, particularly as inhibitors of various biological targets. The design and synthesis of novel compounds with potential antineoplastic activities are informed by their pharmacokinetic properties and metabolic stability, with studies examining their efficacy against specific cancer targets (Y. Teffera et al., 2013). Furthermore, the exploration of fluorinated compounds in the context of antimicrobial activity demonstrates their potential in addressing resistance issues in infectious diseases.

Imaging Applications

Fluorinated benzamides have found applications in imaging technologies, such as positron emission tomography (PET) for the visualization of biological processes in vivo. Compounds with selective affinity for certain receptors can serve as diagnostic tools or for monitoring the efficacy of therapeutic interventions. For example, fluorine-18 labeled benzamide analogs have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors, demonstrating the utility of fluorinated compounds in non-invasive cancer diagnostics (Z. Tu et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c15-12-6-4-5-11(9-12)13(17)16-10-14(18)7-2-1-3-8-14/h2,4-7,9,18H,1,3,8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEANMFFDZRLINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)

![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)

![4-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2804795.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804801.png)

![7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804803.png)

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2804810.png)